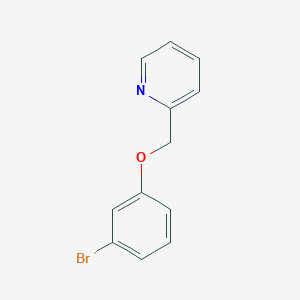

2-((3-Bromophenoxy)methyl)pyridine

Vue d'ensemble

Description

The compound "2-((3-Bromophenoxy)methyl)pyridine" is a brominated organic molecule that consists of a pyridine ring and a bromophenyl group connected through a methylene bridge. This structure is relevant in the field of organic chemistry due to its potential as a building block in various chemical syntheses.

Synthesis Analysis

The synthesis of related brominated pyridine compounds has been explored in several studies. For instance, a method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves a four-step sequence culminating in an iodine-mediated cyclization . Another study describes the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines using palladium-catalyzed reactions . Although these methods do not directly describe the synthesis of "2-((3-Bromophenoxy)methyl)pyridine," they provide insight into the types of reactions that brominated pyridine compounds can undergo.

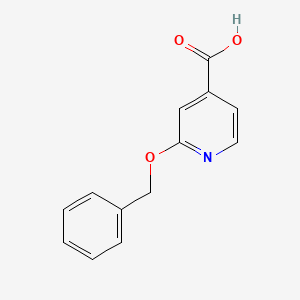

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be complex, as seen in the study of 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium salts, where extended hydrogen-bonded ribbons are formed in the solid state . While this does not directly pertain to "2-((3-Bromophenoxy)methyl)pyridine," it suggests that brominated pyridine compounds can participate in extensive hydrogen bonding, which could influence their reactivity and physical properties.

Chemical Reactions Analysis

Brominated pyridine compounds are versatile in chemical reactions. For example, the regioselective bromination of thieno[2,3-b]pyridine has been achieved, demonstrating the potential of brominated pyridines as building blocks in drug discovery . Additionally, the cyclization of phenoxyphenols and phenoxy pyridines to form various heterocyclic compounds has been reported, indicating the reactivity of the phenoxy and pyridine moieties in ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine compounds can be quite diverse. In the context of "2-((3-Bromophenoxy)methyl)pyridine," one can infer that the presence of the bromine atom would increase the molecular weight and potentially affect the compound's boiling and melting points. The bromine may also enhance the reactivity of the compound in nucleophilic substitution reactions. The pyridine ring, being a heteroaromatic compound, contributes to the compound's basicity and ability to participate in hydrogen bonding .

Applications De Recherche Scientifique

-

Flow Synthesis of 2-Methylpyridines via α-Methylation

- Application: A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .

- Method: The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Results: Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney ® nickel using a low boiling point alcohol (1-propanol) at high temperature .

-

Synthesis and application of trifluoromethylpyridines

- Application: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

- Method: Various methods of synthesizing 2,3,5-DCTF have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester

- Application: 3-Pyridylboronic Acid and its pinacol ester are used as building blocks in organic synthesis .

- Method: The synthesis involves the use of 3-Bromopyridine as a starting material .

- Results: The resulting 3-Pyridylboronic Acid and its pinacol ester can be used in Suzuki Coupling to prepare 3-Pyridin-3-Ylquinoline .

-

Palladium-catalyzed reactions of organic halides with olefins (Heck reaction)

- Application: The Heck reaction is a type of chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene .

- Method: 3-Bromopyridine can be used as the unsaturated halide in the Heck reaction .

- Results: The Heck reaction allows for the formation of carbon-carbon bonds, which is a key process in organic chemistry .

-

Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester

- Application: 3-Pyridylboronic Acid and its pinacol ester are used as building blocks in organic synthesis .

- Method: The synthesis involves the use of 3-Bromopyridine as a starting material .

- Results: The resulting 3-Pyridylboronic Acid and its pinacol ester can be used in Suzuki Coupling to prepare 3-Pyridin-3-Ylquinoline .

-

Palladium-catalyzed reactions of organic halides with olefins (Heck reaction)

- Application: The Heck reaction is a type of chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene .

- Method: 3-Bromopyridine can be used as the unsaturated halide in the Heck reaction .

- Results: The Heck reaction allows for the formation of carbon-carbon bonds, which is a key process in organic chemistry .

Safety And Hazards

Orientations Futures

The development of robust, bench-top methods that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield, is a promising future direction . These compounds have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Propriétés

IUPAC Name |

2-[(3-bromophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFXJEPKUCXNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624378 | |

| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Bromophenoxy)methyl)pyridine | |

CAS RN |

488799-65-1 | |

| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

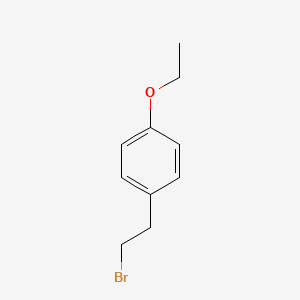

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)